Enzymatic Target Engagement: Class-Level Inference of MetAP2 Inhibition Potency from Core Fragment Data
While direct inhibitory data for the full compound 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is not available in primary literature, the core 5-phenyl-1H-1,2,3-triazole fragment demonstrates high-affinity binding to methionine aminopeptidase 2 (MetAP2) with a Ki of 70 nM [1]. This affinity is significantly stronger than that observed for other heterocyclic fragments lacking the 5-phenyl substitution, which typically exhibit Ki values >10 µM [2]. The presence of the para-aminophenyl group in the target compound is not expected to ablate this core affinity and may, through additional interactions, enhance target engagement, positioning the compound as a valuable scaffold for developing MetAP2 inhibitors for anti-angiogenic applications [3].
| Evidence Dimension | Binding affinity to MetAP2 enzyme |
|---|---|
| Target Compound Data | Not directly measured; inferred from core fragment Ki = 70 nM |
| Comparator Or Baseline | Non-phenyl 1,2,3-triazole fragments: Ki >10,000 nM (approximate class baseline) |
| Quantified Difference | >140-fold improvement in affinity attributed to 5-phenyl substitution |
| Conditions | MetAP2 activity assay using Met-AMC artificial substrate; pH 7.5, 2°C |
Why This Matters
Identifies a specific, high-value biological target (MetAP2) for which the core pharmacophore has nanomolar affinity, differentiating it from generic triazole building blocks.
- [1] BindingDB. (2007). BDBM17448: 5-phenyl-1H-1,2,3-triazole; Ki = 70 nM for MetAP2. View Source
- [2] Typical Ki values for non-phenyl 1,2,3-triazole fragments from MetAP2 inhibitor patent US20030220371A1. View Source
- [3] US Patent Application US20030220371A1: Compounds and methods as inhibitors of type 2 methionine aminopeptidase. View Source
